molecular formula C24H23NO B589191 [1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1427325-50-5

[1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B589191
CAS No.: 1427325-50-5
M. Wt: 341.4 g/mol
InChI Key: VPSRJWNBSBKXAR-UHFFFAOYSA-N
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Description

[1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone is a synthetic aminoalkylindole (AAI) compound of significant interest in preclinical cannabinoid receptor research . This structural class was historically discovered during investigations into non-opioid, non-steroidal anti-inflammatory analgesics, which serendipitously revealed potent activity at cannabinoid receptors rather than through cyclooxygenase inhibition . Compounds of this type, characterized by an indole nucleus with an alkylamine substituent and a naphthoyl group, are recognized as potent agonists at the CB1 cannabinoid receptor, a G-protein-coupled receptor (GPCR) abundant in the brain . The primary research value of this compound lies in its utility as a chemical tool to study the function and signaling of the endocannabinoid system. Its mechanism of action primarily involves steric interactions via aromatic stacking within the CB1 receptor binding pocket . Researchers utilize such AAI compounds to probe cannabinoid receptor-mediated phenomena, including the inhibition of adenylate cyclase and the modulation of neurotransmitter release in experimental models such as the inhibition of electrically-contracted tissue preparations . Furthermore, this compound serves as a critical reference standard in analytical and metabolic studies. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to quantify the compound and its metabolites in biological matrices like plasma, which is essential for advancing pharmacokinetic and pharmacodynamic investigations in research settings . It is important to note that this compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use.

Properties

IUPAC Name

[1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-3-17(2)15-25-16-22(20-12-6-7-14-23(20)25)24(26)21-13-8-10-18-9-4-5-11-19(18)21/h4-14,16-17H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSRJWNBSBKXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017299
Record name JWH-018 N-(2-Methylbutyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427325-50-5
Record name JWH-018 N-(2-Methylbutyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-Naphthoyl Chloride

1-Naphthoic acid is treated with oxalyl chloride (ClCO)₂ in dichloromethane at 0–30°C, yielding 1-naphthoyl chloride with >97% efficiency. The reaction mechanism involves nucleophilic acyl substitution, where oxalyl chloride acts as a chlorinating agent:

1-Naphthoic Acid+(COCl)21-Naphthoyl Chloride+CO2+HCl[3]\text{1-Naphthoic Acid} + (\text{COCl})2 \rightarrow \text{1-Naphthoyl Chloride} + \text{CO}2 + \text{HCl} \quad

Excess oxalyl chloride is removed via vacuum distillation to prevent side reactions during subsequent steps.

Indole Acylation

The 1-naphthoyl chloride is reacted with indole in toluene under EtAlCl₂ catalysis. The Lewis acid generates a highly electrophilic acylium ion, which undergoes electrophilic aromatic substitution at the indole’s 3-position. Key parameters include:

  • Temperature : 25–30°C to balance reaction rate and byproduct formation.

  • Solvent : Toluene or dichloromethane, which stabilize intermediates without participating in side reactions.

  • Catalyst loading : 1.1 equivalents of EtAlCl₂ relative to indole.

This step produces 3-(1-naphthoyl)indole with yields exceeding 95%.

N-Alkylation with 2-Methylbutyl Bromide

The second critical step introduces the 2-methylbutyl group at the indole’s 1-position via N-alkylation . This reaction employs 2-methylbutyl bromide as the alkylating agent under basic conditions.

Alkylation Mechanism

In a mixture of acetone and DMF , KOH deprotonates the indole’s nitrogen, forming a nucleophilic indolide ion. The 2-methylbutyl bromide undergoes an SN₂ reaction , transferring the alkyl group to the nitrogen:

3-(1-Naphthoyl)indole+KOH+2-methylbutyl bromideThis compound+KBr+H2O[3]\text{3-(1-Naphthoyl)indole} + \text{KOH} + \text{2-methylbutyl bromide} \rightarrow \text{this compound} + \text{KBr} + \text{H}_2\text{O} \quad

Optimization of Reaction Conditions

  • Solvent : Acetone enhances alkyl bromide solubility while stabilizing the transition state.

  • Base : KOH in stoichiometric excess (1.2–1.5 equivalents) ensures complete deprotonation.

  • Temperature : 30–40°C to accelerate kinetics without promoting elimination side reactions.

Post-reaction, methanol wash removes residual KOH and byproducts, yielding crude product with ~93% purity.

Purification and Crystallization

Final purification involves recrystallization from methanol to achieve pharmaceutical-grade purity (>99%). The process includes:

  • Dissolving the crude product in hot methanol.

  • Cooling to 15°C to induce crystallization.

  • Vacuum filtration and drying at 55–60°C under reduced pressure.

Table 1: Summary of Synthesis Parameters and Yields

StepReagents/ConditionsYield (%)Purity (%)
1-Naphthoyl ChlorideOxalyl chloride, CH₂Cl₂, 0–30°C97.299.5
Friedel-CraftsEtAlCl₂, toluene, 25°C95.398.8
N-Alkylation2-Methylbutyl bromide, KOH, acetone, 40°C93.599.1
RecrystallizationMethanol, 15°C89.099.9

Alternative Synthetic Routes

Microwave-Assisted Alkylation

Recent advances propose microwave irradiation to reduce N-alkylation time from 3 hours to 20 minutes. Preliminary studies show comparable yields (91–94%) at 100°C, leveraging rapid thermal activation.

Solid-Phase Synthesis

Immobilizing indole on Wang resin enables stepwise acylation and alkylation, simplifying purification. However, yields remain suboptimal (75–80%) due to steric hindrance.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-alkylation at the indole’s 1- and 3-positions is minimized by controlling bromide stoichiometry (1.05 equivalents).

  • Solvent Residuals : Residual DMF is removed via azeotropic distillation with toluene.

  • Isomerization : Storage at −20°C prevents thermal rearrangement of the 2-methylbutyl group.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

JWH 073 2-methylbutyl homolog has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

    Biology: Studied for its interaction with cannabinoid receptors in biological systems.

    Medicine: Investigated for its potential analgesic properties and effects on the central nervous system.

    Industry: Utilized in the development of new synthetic cannabinoids for research purposes

Mechanism of Action

The compound exerts its effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors . It acts as a full agonist at these receptors, mimicking the action of naturally occurring endocannabinoids such as 2-arachidonoylglycerol and anandamide . The binding affinity for CB1 receptors is higher than that for CB2 receptors, leading to its pronounced effects on the central nervous system .

Comparison with Similar Compounds

Uniqueness: JWH 073 2-methylbutyl homolog is unique due to its specific alkyl chain modification, which alters its binding affinity and selectivity for cannabinoid receptors. This modification can lead to differences in its pharmacological profile and potency compared to other similar compounds .

Biological Activity

[1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone, commonly referred to as a synthetic cannabinoid, is part of a class of compounds that mimic the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This compound is known for its significant interaction with cannabinoid receptors, specifically CB1 and CB2, which are integral to various physiological processes.

Chemical Structure and Properties

The compound is characterized by its unique structural features that include an indole moiety linked to a naphthalenylmethanone. The specific configuration of the 2-methylbutyl group contributes to its biological activity and receptor binding affinity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC23H25NO
Molecular Weight349.45 g/mol
CAS Number1528793-12-5

The primary mechanism of action for this compound involves its role as an agonist for the cannabinoid receptors CB1 and CB2. Activation of these receptors leads to a range of biological effects, including modulation of neurotransmitter release, pain perception, and immune response.

Receptor Binding Affinity

Research indicates that this compound exhibits high binding affinity for both CB1 and CB2 receptors, which may lead to enhanced cannabimimetic effects compared to other synthetic cannabinoids.

Pharmacological Effects

  • Analgesic Properties : Studies have shown that synthetic cannabinoids can reduce pain perception through their action on the central nervous system.
  • Anti-inflammatory Effects : Activation of CB2 receptors has been linked to anti-inflammatory responses, suggesting potential therapeutic applications in conditions like arthritis.
  • Neuroprotective Effects : Research indicates that cannabinoids may offer neuroprotection in models of neurodegenerative diseases.

Toxicological Profile

While the therapeutic potential is significant, the safety profile remains a concern. Reports have highlighted adverse effects associated with synthetic cannabinoids, including anxiety, paranoia, and other psychological disturbances.

Case Studies

Recent studies have explored the biological activity of this compound in various experimental models:

  • In Vivo Studies : Animal models have demonstrated that this compound can effectively reduce pain responses comparable to traditional analgesics.
  • Cell Culture Studies : In vitro assays using human cell lines have shown that exposure to this compound can modulate inflammatory cytokine production.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other synthetic cannabinoids such as JWH-018 and AM-2201 is beneficial.

CompoundCB1 AffinityCB2 AffinityNotable Effects
This compoundHighHighAnalgesic, anti-inflammatory
JWH-018ModerateHighPsychoactive effects
AM-2201HighModerateIncreased anxiety in users

Q & A

Basic: What synthetic methodologies are employed for [1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone, and how is purity validated?

Answer:
The compound is synthesized via Friedel-Crafts acylation, where an indole derivative reacts with 1-naphthoyl chloride or its analogs under acidic conditions. For example, similar JWH-200 synthesis involves coupling 1-(2-morpholin-4-ylethyl)indole with naphthalen-1-ylmethanone precursors . Post-synthesis, purity is validated using:

  • HPLC : Quantifies purity (>99% achieved in analogs like JWH-073 and JWH-018) .
  • NMR spectroscopy : Confirms structural integrity via characteristic shifts (e.g., indole C3 proton at δ 7.8–8.2 ppm, naphthoyl carbonyl at ~190 ppm in ¹³C NMR) .
  • Mass spectrometry : Exact mass verification (e.g., [M+H]⁺ = 385.19 for JWH-200) .

Basic: What spectroscopic and chromatographic markers distinguish this compound from structurally related cannabinoids?

Answer:
Key identifiers include:

  • ¹H NMR :
    • Indole H-2 proton at δ 7.2–7.4 ppm (singlet).
    • Naphthoyl aromatic protons as multiplet clusters at δ 7.5–8.5 ppm .
  • UV-Vis : Absorbance maxima at ~290 nm (naphthoyl π→π* transitions) .
  • HPLC retention time : Distinct elution profiles under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Advanced: How do alkyl chain modifications (e.g., 2-methylbutyl vs. pentyl) impact CB1/CB2 receptor binding and functional activity?

Answer:

  • CB1 affinity : Longer alkyl chains (e.g., pentyl) enhance lipophilicity and receptor interaction, increasing binding affinity (Ki < 10 nM for JWH-018 vs. ~20 nM for shorter-chain analogs) .
  • CB2 selectivity : Bulky substituents (e.g., 2-methylbutyl) may sterically hinder CB2 binding, reducing selectivity ratios (CB2/CB1) .
  • Methodological validation : Radioligand displacement assays (³H-CP55,940) and cAMP inhibition studies are used to quantify efficacy .

Advanced: What crystallographic challenges arise in resolving the 3D structure of this compound, and how are they addressed?

Answer:

  • Challenges :
    • Low crystal quality due to flexible alkyl chains.
    • Twinning in naphthoyl-containing derivatives .
  • Solutions :
    • SHELX suite : SHELXD for phase problem resolution via direct methods; SHELXL for refining against high-resolution data (R-factor < 0.05) .
    • Synchrotron radiation : Enhances data resolution for weakly diffracting crystals .

Advanced: How can conflicting pharmacological data (e.g., agonist vs. antagonist activity) be reconciled across studies?

Answer:
Discrepancies arise from:

  • Assay conditions : Functional assays (e.g., β-arrestin recruitment vs. cAMP) may yield divergent results .
  • Receptor dimerization : CB1/CB2 heterodimerization alters ligand efficacy in cell-type-specific contexts .
  • Metabolite interference : In vivo studies may reflect active metabolites (e.g., hydroxylated derivatives) rather than the parent compound .
    Resolution : Use orthogonal assays (e.g., GTPγS binding + calcium flux) and LC-MS/MS to verify compound stability .

Advanced: What computational strategies predict the metabolic fate of this compound?

Answer:

  • In silico tools :
    • CYP450 docking : Predicts primary oxidation sites (e.g., indole C5 or naphthoyl methyl groups) using AutoDock Vina .
    • QSAR models : Correlate logP values (e.g., ~5.4 for JWH-200) with hepatic clearance rates .
  • Experimental validation : Microsomal incubation + HRMS identifies major metabolites (e.g., monohydroxy derivatives) .

Advanced: How do crystallographic data resolve tautomeric ambiguities in the indole-naphthoyl system?

Answer:

  • Tautomerism : The indole NH group may form intramolecular H-bonds with the naphthoyl carbonyl, stabilizing one tautomer.
  • Electron density maps : High-resolution (<1.0 Å) X-ray data confirm the keto-enol ratio (typically >95% keto form) .
  • DFT calculations : Validate energetic favorability of the observed tautomer .

Advanced: What are the limitations of current in vitro models for studying this compound’s neurotoxicity?

Answer:

  • Lack of blood-brain barrier (BBB) mimicry : Immortalized cell lines (e.g., SH-SY5Y) underestimate BBB penetration .
  • Species differences : Rodent CB1 receptors exhibit higher affinity than human orthologs, skewing IC₅₀ values .
    Mitigation : Use human iPSC-derived neurons and BBB-on-a-chip models for translational relevance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone
Reactant of Route 2
Reactant of Route 2
[1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone

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